molecular formula C15H14O3S B6402110 5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% CAS No. 1262006-29-0

5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402110
CAS RN: 1262006-29-0
M. Wt: 274.3 g/mol
InChI Key: QMMRHHAOMGXHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% (5-M-3-MTPB) is an organic compound with a molecular formula of C11H10O3S. It is a colorless crystalline solid that is soluble in organic solvents. 5-M-3-MTPB is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a chromophore, and as a ligand in coordination chemistry.

Scientific Research Applications

5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% has a number of scientific research applications. It is used as a reagent in organic synthesis, as a chromophore, and as a ligand in coordination chemistry. 5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% is also used in the synthesis of a variety of compounds, including heterocycles, peptides, and other organic molecules. In addition, 5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% has been used as a fluorescent dye for imaging applications.

Mechanism of Action

5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% is an organic compound with a molecular structure that is similar to that of other benzoic acids. The compound has a polar head group, which is responsible for its solubility in polar solvents, and a non-polar tail group, which is responsible for its solubility in non-polar solvents. The compound is also able to form hydrogen bonds with other molecules, which allows it to interact with other molecules and form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% are not well understood. The compound has been shown to be non-toxic in laboratory studies, but further research is needed to determine its potential effects on humans and other organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments include its low cost, its solubility in both polar and non-polar solvents, and its ability to form complexes with other molecules. The main limitation is that the compound is not very stable and can degrade over time.

Future Directions

Future research on 5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% should focus on its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research should be conducted to determine the compound’s stability and shelf life, as well as its potential interactions with other molecules. Finally, research should be conducted to explore the potential for using 5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% in imaging applications.

Synthesis Methods

5-Methoxy-3-(3-methylthiophenyl)benzoic acid, 95% can be synthesized from the reaction of 5-methoxy-3-methylthiophenol and benzoic acid in the presence of a base catalyst, such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is carried out in a solvent, such as ethanol or methanol, and the reaction is typically complete within one hour. The yield of the reaction can be improved by using a higher concentration of the base catalyst and a higher temperature.

properties

IUPAC Name

3-methoxy-5-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-18-13-7-11(6-12(8-13)15(16)17)10-4-3-5-14(9-10)19-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMRHHAOMGXHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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